Triisopropyltin acetate

Descripción

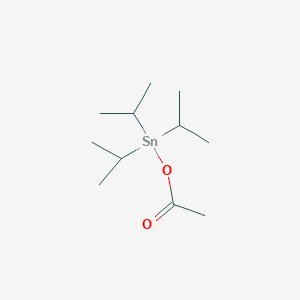

Triisopropyltin acetate, also known as acetoxytriisopropylstannane , is an organotin compound characterized by three isopropyl groups bonded to a central tin atom, with an acetate group as the counterion. Organotin compounds like this are notable for their diverse applications in industrial catalysis, polymer stabilization, and specialty chemical synthesis. The isopropyl substituents confer significant steric bulk, which may influence reactivity, solubility, and environmental persistence.

Propiedades

Número CAS |

19464-55-2 |

|---|---|

Fórmula molecular |

C11H24O2Sn |

Peso molecular |

307.02 g/mol |

Nombre IUPAC |

tri(propan-2-yl)stannyl acetate |

InChI |

InChI=1S/3C3H7.C2H4O2.Sn/c3*1-3-2;1-2(3)4;/h3*3H,1-2H3;1H3,(H,3,4);/q;;;;+1/p-1 |

Clave InChI |

QFJYGGLSJCYKQK-UHFFFAOYSA-M |

SMILES |

CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C |

SMILES canónico |

CC(C)[Sn+](C(C)C)C(C)C.CC(=O)[O-] |

Otros números CAS |

19464-55-2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Overview of Trialkyltin Acetates

| Compound | Substituents | Key Properties | Potential Applications |

|---|---|---|---|

| Triisopropyltin Acetate | Triisopropyl | High steric bulk, low water solubility | Catalysis, polymer additives |

| Trimethyltin Acetate | Trimethyl | High reactivity, volatility | Polymer stabilization |

| Tripropyltin Acetate | Tripropyl | Moderate lipophilicity | Coatings, agrochemicals |

| Trineophyltin Acetate | Tris(neophyl) | Extreme steric hindrance, thermal stability | High-temperature polymers |

| Tributyltin Acetate* | Tributyl | Balanced lipophilicity/steric effects | Biocides (historically restricted) |

*Tributyltin acetate is inferred from related compounds in the evidence .

Notes on Data Limitations

The provided evidence lacks explicit quantitative data (e.g., toxicity metrics, solubility values) for triisopropyltin acetate and its analogs. Further experimental studies are required to validate inferred properties and expand application-specific datasets.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing triisopropyltin acetate with high purity, and how can side reactions be minimized?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to favor the desired product. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of tin intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to detect byproducts early . Purification via fractional crystallization or column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) can isolate the compound. Characterize purity using melting point analysis, elemental analysis, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to assess the stability of triisopropyltin acetate under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies under controlled conditions (e.g., elevated temperature, UV exposure, humidity). Use HPLC or GC-MS to quantify decomposition products. For hydrolytic stability, prepare buffered solutions (pH 2–12) and analyze aliquots at timed intervals. Compare kinetic data (e.g., rate constants, half-life) to identify degradation pathways. Include inert controls (e.g., argon-purged vials) to distinguish oxidative vs. hydrolytic breakdown .

Q. What spectroscopic techniques are most effective for characterizing triisopropyltin acetate, and how should data interpretation be validated?

- Methodological Answer :

- NMR : Assign , , and signals using reference spectra of analogous organotin compounds. Confirm tin-acetate bonding via chemical shifts (typically δ 0–50 ppm for triorganotin acetates).

- IR : Identify acetate C=O stretching (~1740 cm) and Sn-O bonds (~600 cm).

- MS : Validate molecular ion peaks ([M]) and fragmentation patterns against computational simulations (e.g., DFT). Cross-validate results with elemental analysis .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity data for triisopropyltin acetate in organic transformations be resolved?

- Methodological Answer : Perform systematic reproducibility studies by replicating literature protocols with strict control of variables (e.g., solvent dryness, catalyst loading). Use statistical tools (e.g., ANOVA) to assess inter-laboratory variability. Investigate potential ligand exchange reactions or solvent-catalyst interactions via NMR. Publish negative results to clarify boundary conditions for catalytic efficacy .

Q. What strategies are recommended for elucidating the mechanistic role of triisopropyltin acetate in radical-mediated reactions?

- Methodological Answer :

- Kinetic Studies : Use radical clocks (e.g., cyclopropylcarbinyl derivatives) to probe reaction intermediates.

- EPR Spectroscopy : Detect and characterize tin-centered radicals under reaction conditions.

- Computational Modeling : Employ density functional theory (DFT) to map energy profiles for proposed pathways (e.g., Sn–C bond homolysis vs. ligand transfer). Validate models with isotopic labeling (e.g., -acetate) .

Q. What are the key challenges in detecting trace degradation products of triisopropyltin acetate in environmental matrices, and how can sensitivity be improved?

- Methodological Answer : Develop a hybrid analytical workflow:

- Sample Prep : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate tin species from complex matrices.

- Detection : Couple LC-ICP-MS for tin-specific quantification and LC-Orbitrap-MS for structural identification.

- Validation : Spike samples with deuterated/internal standards to correct for matrix effects. Optimize collision-induced dissociation (CID) parameters to distinguish isobaric interferences .

Q. How can researchers address discrepancies between computational predictions and experimental data for the Sn–O bond dissociation energy in triisopropyltin acetate?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) using high-level ab initio methods (e.g., CCSD(T)). Validate predictions with experimental techniques like photoacoustic calorimetry or time-resolved pyrolysis-MS. Collaborate with theoretical chemists to refine force fields for organotin compounds .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving triisopropyltin acetate?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to EC/LC data. Use Bayesian hierarchical modeling to account for biological variability. Validate assumptions (e.g., normality, homoscedasticity) with residual plots and Kolmogorov-Smirnov tests. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers integrate historical literature on triisopropyltin acetate with emerging data to construct a robust structure-activity relationship (SAR)?

- Methodological Answer : Perform meta-analyses of published datasets using standardized descriptors (e.g., Hammett σ constants, steric parameters). Apply machine learning (e.g., random forests, neural networks) to identify non-linear SAR trends. Validate models with blind predictions on newly synthesized analogs .

Tables for Key Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.